molecular formula C28H37NO10 B15285209 [(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate

[(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate

Cat. No.: B15285209
M. Wt: 547.6 g/mol
InChI Key: DYXSONYTZFSEJG-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is known for its ability to release a fluorescent product upon enzymatic cleavage, making it valuable in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using pivaloyl chloride in the presence of a base such as pyridine.

    Acetylation: The 2-amino group is acetylated using acetic anhydride.

    Coupling with 4-Methylumbelliferone: The protected galactopyranoside is then coupled with 4-methylumbelliferone using a glycosylation reaction, often catalyzed by a Lewis acid such as boron trifluoride etherate.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside undergoes several types of chemical reactions:

    Hydrolysis: Enzymatic hydrolysis by specific glycosidases releases 4-methylumbelliferone, which is fluorescent.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as beta-galactosidase are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products

    Hydrolysis: Produces 4-methylumbelliferone and the corresponding sugar derivative.

    Oxidation and Reduction: Produces various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is widely used in scientific research:

    Biochemistry: Used as a substrate in enzyme assays to study glycosidase activity.

    Molecular Biology: Employed in the detection and quantification of specific enzymes in cell and tissue samples.

    Medicine: Utilized in diagnostic assays for diseases involving glycosidase deficiencies.

    Industry: Applied in quality control processes to monitor enzyme activity in various products.

Mechanism of Action

The compound acts as a substrate for specific glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which is highly fluorescent. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the active sites of glycosidases, and the pathway involves the hydrolysis of the glycosidic bond.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
  • 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
  • 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide

Uniqueness

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is unique due to its specific structure, which allows it to be selectively cleaved by certain glycosidases, making it highly specific for certain enzymatic assays. Its dipivaloyl groups also provide stability and resistance to non-specific hydrolysis, enhancing its utility in various applications.

Properties

Molecular Formula

C28H37NO10

Molecular Weight

547.6 g/mol

IUPAC Name

[5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)

InChI Key

DYXSONYTZFSEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C

Origin of Product

United States

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